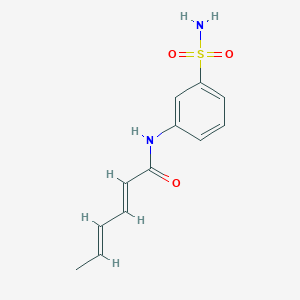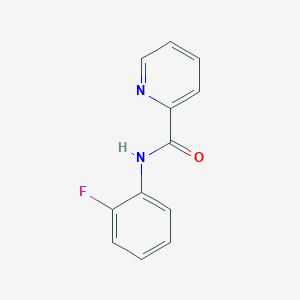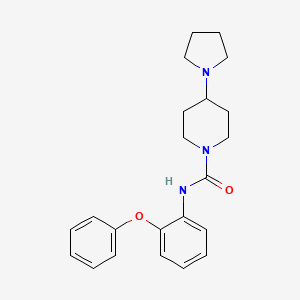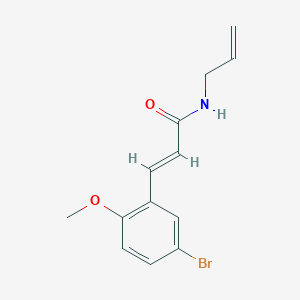
N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide, also known as FLICA, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. This compound has been of interest to researchers due to its potential therapeutic applications in treating various medical conditions.
Mécanisme D'action
N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide binds to the cannabinoid receptors CB1 and CB2, which are present in various tissues throughout the body. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP. This, in turn, leads to the activation of various intracellular signaling pathways that ultimately result in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the reduction of inflammation. Additionally, this compound has been shown to have analgesic and anxiolytic effects, making it a potential candidate for pain and anxiety management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in treating various medical conditions. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride, followed by the addition of indole-2-carboxylic acid and N,N-dimethylformamide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound can induce apoptosis or programmed cell death in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-8-12(17)6-7-13(10)19-16(20)15-9-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHSRAYFLCWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)

![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)

![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)


![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)